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Compound of Interest

(4-bromo-1,2-
Compound Name: )
phenylene)dimethanol

Cat. No.: B179665

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (4-
bromo-1,2-phenylene)dimethanol, a valuable building block in organic synthesis and drug
discovery. This document details established synthetic protocols, discusses potential
alternative routes, and summarizes key analytical data.

Introduction

(4-bromo-1,2-phenylene)dimethanol (CAS No: 171011-37-3) is a disubstituted aromatic diol.
The presence of a bromine atom and two hydroxymethyl groups on the benzene ring makes it
a versatile intermediate for the synthesis of a wide range of more complex molecules. The
bromine atom can be functionalized through various cross-coupling reactions, while the diol
moiety allows for the construction of macrocycles, polymers, and other intricate architectures.
This guide outlines a reliable method for its preparation from commercially available starting
materials.

Synthesis of (4-bromo-1,2-phenylene)dimethanol

The primary route for the synthesis of (4-bromo-1,2-phenylene)dimethanol involves the
reduction of 5-bromoisobenzofuran-1,3-dione (also known as 4-bromophthalic anhydride).
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Synthesis via Reduction of 5-bromoisobenzofuran-1,3-
dione with Diisobutylaluminum Hydride (DIBAL-H)

A documented method for the preparation of (4-bromo-1,2-phenylene)dimethanol is the
reduction of 5-bromoisobenzofuran-1,3-dione using diisobutylaluminum hydride (DIBAL-H).
This reducing agent is effective for the conversion of esters and lactones to alcohols.

Reaction Scheme:
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Caption: Synthesis of (4-bromo-1,2-phenylene)dimethanol.

To a solution of 5-bromoisobenzofuran-1,3-dione (0.47 mmol, 106 mg) in anhydrous toluene, a
1 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (3 mmol, 3 mL) is added
slowly under ice-bath cooling conditions. The reaction mixture is then stirred at room
temperature for 1.5 hours. Subsequently, the reaction is quenched by the slow addition of a
10% aqueous hydrochloric acid solution (0.7 mL) at 0°C. The mixture is diluted with toluene (1
mL) and stirred at room temperature for an additional hour.

The resulting mixture is filtered through diatomaceous earth, and the filtrate is extracted with
ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated saline (10
mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The
crude product is purified by silica gel column chromatography using a hexane/ethyl acetate
(1:1) eluent to yield the final product.

Proposed Alternative Synthesis: Reduction with Lithium
Aluminum Hydride (LAH)
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An alternative and potent method for the synthesis of (4-bromo-1,2-phenylene)dimethanol is
the reduction of 4-bromophthalic acid or its anhydride using lithium aluminum hydride (LAH).

LAH is a strong reducing agent capable of reducing carboxylic acids and their derivatives to
primary alcohols[1][2][3].

Workflow for Proposed LAH Reduction:

Proposed Synthesis Workflow
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Caption: Proposed workflow for LAH reduction.
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a
suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) is prepared. The
flask is cooled in an ice bath. A solution of 4-bromophthalic anhydride or 4-bromophthalic acid
in anhydrous THF is added dropwise to the LAH suspension with stirring. After the addition is
complete, the reaction mixture is allowed to warm to room temperature and then refluxed until
the reaction is complete (monitored by TLC).

After cooling the reaction mixture in an ice bath, the excess LAH is carefully quenched by the
sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution,
and then again with water. The resulting granular precipitate is filtered off and washed with
THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product, which can be further purified by
recrystallization or column chromatography.

Characterization Data
hysi I ical .

Property Value Reference
CAS Number 171011-37-3

Molecular Formula CsH9Bro: [4]
Molecular Weight 217.06 g/mol

Appearance Colorless solid

Melting Point 67-67.5 °C

Yield 91% (via DIBAL-H reduction)

Spectroscopic Data

As of the date of this document, publicly accessible experimental spectroscopic data for (4-
bromo-1,2-phenylene)dimethanol is limited. The following sections provide predicted data
and expected spectral features based on the compound's structure.

H NMR (Predicted):
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e Aromatic Protons (3H): Signals expected in the range of d 7.2-7.6 ppm. The splitting pattern
will be complex due to the substitution pattern.

o Hydroxymethyl Protons (4H): Two distinct singlets or doublets (if coupled to each other) are
expected in the range of 6 4.5-4.8 ppm for the benzylic CHz groups.

» Hydroxyl Protons (2H): A broad singlet, the chemical shift of which will depend on the
concentration and solvent, is expected.

13C NMR (Predicted):

e Aromatic Carbons (6C): Signals are expected in the range of & 120-140 ppm. This includes
the carbon bearing the bromine atom (expected to be at the lower end of this range) and the
carbons attached to the hydroxymethyl groups.

» Hydroxymethyl Carbons (2C): Signals for the benzylic CHz groups are expected in the range
of d 60-65 ppm.

e O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm~1
corresponding to the hydroxyl groups.

e C-H Stretch (Aromatic): Absorption bands above 3000 cm~1.

e C-H Stretch (Aliphatic): Absorption bands below 3000 cm~1,

e C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm~1.

e C-O Stretch: A strong absorption band in the region of 1000-1100 cm~1.

o C-Br Stretch: An absorption band in the fingerprint region, typically around 500-600 cm™1.

e Molecular lon (M*): The mass spectrum is expected to show a molecular ion peak and a
characteristic M+2 peak of nearly equal intensity due to the presence of the bromine
isotopes (7°Br and ®1Br).

e Fragmentation: Common fragmentation patterns would include the loss of water (M-18), a
hydroxyl group (M-17), and a hydroxymethyl group (M-31). Fragmentation of the aromatic
ring would also be observed.
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Conclusion

This technical guide has detailed a reliable synthetic protocol for (4-bromo-1,2-
phenylene)dimethanol via the DIBAL-H reduction of 5-bromoisobenzofuran-1,3-dione and
proposed a viable alternative using LAH. While experimental spectroscopic data is not readily
available in public databases, the predicted and expected spectral features provide a solid
foundation for the characterization of this important synthetic intermediate. The information
presented herein should serve as a valuable resource for researchers and scientists in the
fields of organic synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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